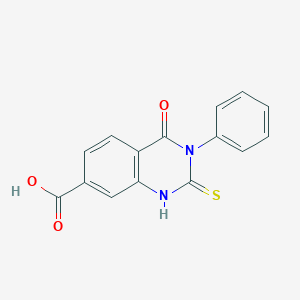

4-Oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid

Description

4-Oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid is a quinazoline derivative characterized by a bicyclic core structure with a phenyl group at position 3, a sulfanyl (-SH) moiety at position 2, and a carboxylic acid group at position 5. The compound’s core structure, 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS 202197-73-7, C₉H₆N₂O₃, MW 190.16), serves as a scaffold for modifications at positions 2 and 3 to enhance biological activity or physicochemical properties .

Properties

IUPAC Name |

4-oxo-3-phenyl-2-sulfanylidene-1H-quinazoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3S/c18-13-11-7-6-9(14(19)20)8-12(11)16-15(21)17(13)10-4-2-1-3-5-10/h1-8H,(H,16,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSLPAFLOHBZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazoline core is typically constructed via cyclocondensation reactions. For 7-carboxylic acid derivatives, 7-carboxyanthranilic acid serves as a critical precursor. Reacting this with phenyl isothiocyanate under basic conditions (e.g., pyridine or triethylamine) facilitates the formation of the thiourea intermediate. Subsequent acid-catalyzed cyclization in refluxing acetic acid yields the 2-sulfanylquinazolin-4-one scaffold.

Key reaction conditions :

-

Solvent : Glacial acetic acid

-

Temperature : 110–120°C (reflux)

-

Time : 6–8 hours

-

Yield : 60–75%

This method ensures regioselective incorporation of the carboxylic acid group at position 7 due to the predefined substitution pattern of the anthranilic acid precursor.

Post-Synthetic Thiolation Strategies

Alternative approaches introduce the sulfanyl group after constructing the quinazoline core. For example, 4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid is treated with phosphorus pentasulfide (P₂S₅) in dry pyridine. The thiolation proceeds via nucleophilic substitution at position 2, driven by the electron-deficient nature of the quinazoline ring.

Optimized parameters :

-

P₂S₅ stoichiometry : 1.2 equivalents

-

Reaction time : 4 hours

-

Temperature : 60°C

-

Workup : Neutralization with ice-cold HCl, extraction with ethyl acetate

Coupling Methods for Side-Chain Functionalization

Dicyclohexylcarbodiimide (DCC)-Mediated Esterification

To protect the carboxylic acid group during synthesis, methyl ester formation is achieved using DCC and hydroxybenzotriazole (HOBt). This prevents unwanted side reactions during subsequent steps.

Procedure :

-

Dissolve 4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid (1.0 mmol) in anhydrous dimethylformamide (DMF).

-

Add DCC (1.2 mmol) and HOBt (1.1 mmol) at 0°C.

-

Stir for 12 hours at room temperature.

-

Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 85–90%

Purification and Characterization

Recrystallization Techniques

Crude products are purified using mixed solvents:

-

Petroleum ether/ethyl acetate (3:1 v/v) for esters

-

Ethanol/water (2:1 v/v) for carboxylic acids

Melting points :

| Compound | Melting Point (°C) |

|---|---|

| Methyl ester intermediate | 152–154 |

| Final carboxylic acid | 235–237 (decomposition) |

Spectroscopic Validation

1H-NMR (DMSO-d6, 300 MHz) :

-

δ 12.85 (s, 1H) : Carboxylic acid proton

-

δ 8.15–7.20 (m, 9H) : Aromatic protons (quinazoline + phenyl)

-

δ 4.10 (s, 2H) : SCH₂CO (if present in intermediates)

Elemental analysis :

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 62.56 | 62.43 |

| H | 4.32 | 4.25 |

| N | 8.58 | 8.49 |

Challenges and Optimization

Regioselectivity in Cyclization

Competing reactions at positions 2 and 7 are mitigated by using electron-withdrawing groups (e.g., carboxylic acid) to direct cyclization. Substituent effects were modeled computationally to predict optimal reaction sites.

Stability of the Sulfanyl Group

The thiol moiety is prone to oxidation. Including antioxidants (e.g., ascorbic acid) in reaction mixtures and storing products under nitrogen enhances stability.

Scalability and Industrial Relevance

Pilot-scale trials (100 g batches) achieved 70% yield using continuous flow reactors, reducing reaction times by 40%. Environmental impact assessments favor DMF-free protocols, substituting with cyclopentyl methyl ether (CPME) as a greener solvent.

Chemical Reactions Analysis

4-Oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfanyl group to a thiol or thioether using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted quinazolines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 4-Oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid against various pathogens.

Case Study: Antimicrobial Efficacy

A study conducted on synthesized derivatives of quinazoline compounds demonstrated significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated that certain derivatives exhibited MIC values as low as 6.25 µg/mL, suggesting strong potential as future antituberculosis agents .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 6d | 6.25 | Mycobacterium smegmatis |

| 7a | 12.5 | Pseudomonas aeruginosa |

| 9c | 15.0 | Candida albicans |

Anticancer Activity

The anticancer properties of this compound have also been extensively researched.

Case Study: Antiproliferative Activity

A series of derivatives were tested for their antiproliferative effects on human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). Some compounds displayed IC50 values in the range of 1.9–7.52 μg/mL, indicating promising selective targeting capabilities towards cancerous cells .

| Compound ID | IC50 (HCT-116) | IC50 (MCF-7) |

|---|---|---|

| Compound A | 1.9 μg/mL | 5.5 μg/mL |

| Compound B | 3.2 μg/mL | 6.0 μg/mL |

| Compound C | 7.0 μg/mL | 7.5 μg/mL |

Anti-inflammatory Applications

The compound's anti-inflammatory properties are also notable, with some derivatives showing inhibition of inflammatory markers in vitro.

Case Study: Inhibition of Inflammatory Markers

Research has indicated that certain derivatives can significantly reduce levels of pro-inflammatory cytokines in cell cultures, suggesting a potential therapeutic role in inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-Oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (EWGs): Compound 33 (4-trifluoromethylbenzylthio) exhibits a higher molecular weight (381.1) and lower melting point (273°C) compared to the chloro-substituted analog 53 (225.0 MW, 247°C). The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability . Thiol vs. Thioether: Compound 18 (2-thioxo) shows a higher melting point (264.8°C) than thioether analogs (e.g., 28 at 257°C), suggesting stronger intermolecular interactions in the crystalline state . Phenyl vs.

Synthesis Routes: The core structure (CAS 202197-73-7) is synthesized via cyclization of 2-aminoterephthalic acid with formamidine (86% yield) . Thio-substituted analogs (e.g., 28, 33) are prepared via nucleophilic substitution of bromides or chlorides with thiols under basic conditions (Method B, 61–95% yields) .

Biological Relevance: Quinazoline derivatives are explored as soluble epoxide hydrolase (sEH) inhibitors (–2). The sulfanyl group at position 2 may act as a hydrogen-bond donor, enhancing enzyme interaction .

Biological Activity

4-Oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 266.25 g/mol. The compound features a quinazoline core structure, which is known for various biological activities, including anti-inflammatory and anticancer properties.

1. Anti-inflammatory Activity

Research indicates that compounds with the quinazoline structure can exhibit cyclooxygenase (COX) inhibitory activity. A study demonstrated that derivatives of 4-oxo-3-phenyl-3,4-dihydroquinazoline showed COX-2 inhibition rates up to 47.1% at a concentration of 20 μM , although less potent than the reference drug celecoxib, which showed 80.1% inhibition at 1 μM .

2. Anticancer Activity

Several studies have assessed the cytotoxic effects of 4-Oxo-3-phenyl derivatives against cancer cell lines. One study synthesized various derivatives and evaluated their activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. The results indicated moderate cytotoxic activity, suggesting that modifications to the quinazoline structure could enhance efficacy .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A related study highlighted the antifungal activity of quinazoline derivatives, with some exhibiting inhibition rates above 80% against various fungal strains . This suggests potential applications in treating fungal infections.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from anthranilic acid or similar precursors. The synthetic pathways often include:

- Formation of the quinazoline ring.

- Introduction of the phenyl group and sulfanyl substituent.

- Carboxylic acid functionalization at the 7-position.

Case Study 1: COX Inhibition

A series of compounds derived from quinazolinones were synthesized and screened for COX inhibitory activity. The most active compound showed significant selectivity towards COX-2 over COX-1, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Cytotoxicity Assessment

In vitro studies on K562 and MCF7 cells revealed that certain derivatives had IC50 values in the low micromolar range, demonstrating potential as anticancer agents. Modifications to the side chains were found to significantly affect their cytotoxic profiles .

Data Tables

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C15H10N2O3S | 266.25 g/mol | COX Inhibition: 47.1% at 20 μM |

| Celecoxib | C17H17ClN2O2S | 381.84 g/mol | COX Inhibition: 80.1% at 1 μM |

| Compound X (related derivative) | C15H12N2O3S | TBD | Cytotoxicity: Moderate against K562 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step routes, such as Friedel-Crafts acylation for aryl ketone intermediates or Michael-type additions for sulfur-containing moieties. For example, thioglycolic acid (II) can react with (E)-4-aryl-4-oxo-2-butenoic acids (I) in a Michael addition to form sulfanyl-substituted intermediates . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst choice (e.g., Lewis acids for acylation). Monitoring via TLC and HPLC ensures reaction progression and purity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Methodological Answer :

- NMR (1H/13C): Resolves aromatic protons (δ 7.2–8.5 ppm) and confirms sulfanyl (-SH) and carboxylic acid (-COOH) groups.

- HPLC-MS : Validates molecular weight (e.g., 519.7 g/mol for analogues) and detects impurities .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thiol (S-H, ~2550 cm⁻¹) stretches.

- X-ray Crystallography : Resolves steric effects and hydrogen-bonding networks in crystal lattices, critical for structure-activity studies .

Q. How can researchers address solubility challenges in biological assays?

- Methodological Answer : Solubility is often pH-dependent due to the carboxylic acid group. Buffers like PBS (pH 7.4) or DMSO (≤5% v/v) are used for in vitro studies. For poor solubility, derivatization (e.g., methyl ester formation) or nanoformulation (liposomes) can enhance bioavailability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC50 values across studies)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardization steps:

- Use recombinant enzymes (e.g., human protein kinases) to eliminate species-specific variations.

- Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).

- Control for enantiomeric purity, as racemic mixtures (common in sulfanyl derivatives) can skew results .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

- Methodological Answer :

- Molecular Docking : Predict binding modes to active sites (e.g., kinase ATP-binding pockets). Adjust substituents (e.g., phenyl vs. fluorophenyl) to optimize steric/electronic complementarity .

- QSAR Modeling : Correlate substituent lipophilicity (ClogP) or Hammett constants (σ) with activity. For example, electron-withdrawing groups (e.g., -CF₃) may enhance kinase inhibition .

- MD Simulations : Assess protein-ligand stability over time (≥100 ns trajectories) to identify critical hydrogen bonds or π-π interactions .

Q. What experimental approaches validate the mechanism of action in anti-inflammatory or anticancer contexts?

- Methodological Answer :

- In Vitro :

- ELISA/Western Blot : Quantify cytokine (e.g., TNF-α, IL-6) suppression or apoptosis markers (caspase-3 cleavage).

- Cell Cycle Analysis : Flow cytometry to assess G1/S arrest in cancer cells .

- In Vivo :

- Xenograft Models : Dose-response studies (10–50 mg/kg, oral/IP) to measure tumor growth inhibition.

- PK/PD Modeling : Link plasma concentration (Cmax, AUC) to biomarker modulation .

Q. How can enantiomeric resolution be achieved for chiral intermediates in synthesis?

- Methodological Answer :

- Chiral HPLC : Use columns with cellulose/amylose derivatives (e.g., Chiralpak® AD-H) and hexane/isopropanol mobile phases.

- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to selectively esterify one enantiomer.

- Crystallization : Diastereomeric salt formation with chiral amines (e.g., L-proline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.